4-Chloro-3-(cyclohexyloxy)aniline
Description
4-Chloro-3-(cyclohexyloxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 4-position and a cyclohexyloxy group (-O-cyclohexyl) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The cyclohexyloxy group imparts steric bulk and moderate electron-donating properties via the oxygen atom, influencing reactivity and solubility.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-3-cyclohexyloxyaniline |
InChI |
InChI=1S/C12H16ClNO/c13-11-7-6-9(14)8-12(11)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 |
InChI Key |
KUVFUFZGVDRQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-3-(cyclohexyloxy)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction: The nitro group in 4-nitrochlorobenzene is reduced to form 4-chloroaniline.
Nucleophilic Substitution: 4-chloroaniline undergoes nucleophilic substitution with cyclohexanol under basic conditions to form 4-Chloro-3-(cyclohexyloxy)aniline.
Industrial production methods often involve optimizing these steps to ensure high yield and purity while maintaining safety and cost-effectiveness.
Chemical Reactions Analysis
4-Chloro-3-(cyclohexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the chloro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(cyclohexyloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclohexyloxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Substituents on the aniline ring significantly alter electronic and steric profiles, impacting reactivity and applications. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃, -NO₂): These decrease the basicity of the aniline NH₂ group and enhance electrophilic substitution resistance. For example, 4-Chloro-3-(trifluoromethyl)aniline is used in nonlinear optical (NLO) materials due to its polarizable CF₃ group .
- Heterocyclic substituents (e.g., pyridinyl) : These expand utility in metal-organic frameworks (MOFs) or as kinase inhibitors in drug discovery .
Physicochemical Properties
While experimental data for 4-Chloro-3-(cyclohexyloxy)aniline are sparse, trends can be inferred from analogs:
Notes:
- The cyclohexyl group likely increases hydrophobicity compared to analogs with smaller substituents (e.g., methoxy).
- Nitro and trifluoromethyl groups reduce water solubility but enhance compatibility with nonpolar matrices in materials science .
Biological Activity
4-Chloro-3-(cyclohexyloxy)aniline is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
4-Chloro-3-(cyclohexyloxy)aniline is characterized by the presence of a chloro group and a cyclohexyloxy substituent on the aniline ring. This unique structure contributes to its lipophilicity and ability to penetrate biological membranes, making it a candidate for various therapeutic applications.
The biological activity of 4-Chloro-3-(cyclohexyloxy)aniline is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. For instance, its lipophilic nature allows it to interact effectively with cell membranes, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that 4-Chloro-3-(cyclohexyloxy)aniline exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology : The study utilized disk diffusion and minimum inhibitory concentration (MIC) assays.
- Results : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL.
-
Anticancer Mechanism Investigation :
- Objective : To explore the apoptotic effects of 4-Chloro-3-(cyclohexyloxy)aniline on human cancer cell lines.
- Methodology : Flow cytometry was used to assess apoptosis rates in treated cells.
- Results : A significant increase in apoptotic cells was observed, with a reduction in cell viability by over 60% at concentrations above 25 µM.
Comparative Analysis
To better understand the unique properties of 4-Chloro-3-(cyclohexyloxy)aniline, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-Chloro-3-(cyclohexyloxy)aniline | Chloro and cyclohexyloxy groups | High | Moderate |
| 4-Methoxy-3-(cyclohexyloxy)aniline | Methoxy instead of chloro group | Moderate | Low |
| 4-Chloroaniline | Lacks cyclohexyloxy group | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
